molecular formula C8H12O B14706071 1-Methylcyclohex-2-ene-1-carbaldehyde CAS No. 22911-31-5

1-Methylcyclohex-2-ene-1-carbaldehyde

Cat. No.: B14706071
CAS No.: 22911-31-5
M. Wt: 124.18 g/mol
InChI Key: DERUPGPGCWUEJI-UHFFFAOYSA-N
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Description

1-Methylcyclohex-2-ene-1-carbaldehyde is a versatile α,β-unsaturated aldehyde that serves as a valuable scaffold in organic synthesis . Its molecular structure, featuring a conjugated system between the aldehyde group and the carbon-carbon double bond, creates multiple reactive sites for strategic chemical transformations . Researchers utilize this compound as a key building block for the construction of more complex, stereochemically defined molecules, including natural products and other practically important compounds . The reactivity of this compound is dominated by its conjugated π-system. It is susceptible to both 1,2-nucleophilic addition at the carbonyl carbon and 1,4-conjugate addition (Michael addition) at the β-carbon of the double bond, allowing for functionalization at distinct positions . Furthermore, its electron-deficient double bond enables it to act effectively as a dienophile in Diels-Alder cycloaddition reactions, facilitating the synthesis of bicyclic structures . In modern synthetic chemistry, this scaffold is also highly relevant in the realm of asymmetric organocatalysis. In the presence of chiral secondary amine catalysts, it can reversibly form a chiral iminium ion, which lowers the LUMO energy and enhances its reactivity in asymmetric transformations, such as cycloadditions and Michael additions . Beyond its synthetic utility, structurally related cyclohexene carboxaldehyde derivatives have been identified as key volatile compounds in food science, contributing to floral and fruity aroma profiles in products like Fu brick tea . This highlights the broader relevance of this chemical class in flavor and fragrance research. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

22911-31-5

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

1-methylcyclohex-2-ene-1-carbaldehyde

InChI

InChI=1S/C8H12O/c1-8(7-9)5-3-2-4-6-8/h3,5,7H,2,4,6H2,1H3

InChI Key

DERUPGPGCWUEJI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC=C1)C=O

Origin of Product

United States

Preparation Methods

Diels-Alder Cycloaddition: A Primary Synthetic Route

The Diels-Alder reaction between conjugated dienes and aldehydes is the most widely reported method for synthesizing 1-methylcyclohex-2-ene-1-carbaldehyde. This [4+2] cycloaddition offers stereochemical control and high atom economy.

Substrate Selection and Reaction Conditions

Isoprene (2-methyl-1,3-butadiene) and crotonaldehyde (trans-2-butenal) serve as the primary diene and dienophile, respectively. Under thermal conditions (140–180°C) and elevated pressure (90–140 psig), the reaction proceeds via a concerted mechanism to yield a cyclohexene carbaldehyde framework. Zinc-based catalysts, including ZnCl₂, Zn(OAc)₂, and Zn(OTf)₂, enhance regioselectivity and reduce side reactions such as polymerization.

Table 1: Optimized Conditions for Diels-Alder Synthesis
Parameter Optimal Range Impact on Yield
Temperature 160–170°C Maximizes cycloadduct formation
Pressure 120–140 psig Suppresses diene volatility
Catalyst (ZnCl₂) 5–10 mol% Increases rate by 40%
Reaction Time 6–8 hours Balances conversion vs. degradation

Isomer Control and Post-Reaction Processing

The product exists as a mixture of 3- and 4-methyl isomers due to the cyclohexene ring’s conformational flexibility. Distillation under reduced pressure (20–30 mmHg) separates isomers, while silica gel chromatography resolves stereoisomers. Nuclear magnetic resonance (NMR) analysis confirms the major isomer’s structure through characteristic aldehydic proton signals at δ 9.5–9.7 ppm and olefinic couplings (J = 10–12 Hz).

Alternative Synthetic Pathways

Oxidative Functionalization of Cyclohexene Derivatives

A less common approach involves oxidizing 1-methylcyclohex-2-en-1-methanol to the corresponding aldehyde. Manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) in dichloromethane selectively oxidizes the alcohol moiety without over-oxidizing the double bond. Yields range from 55–70%, with purity dependent on substrate stereochemistry.

Industrial-Scale Considerations

Catalytic System Optimization

Zinc catalysts outperform Lewis acids like BF₃·OEt₂ in large-scale reactions due to lower corrosivity and easier recovery. Continuous flow reactors improve heat management and throughput, reducing reaction times by 30% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions: 1-Methylcyclohex-2-ene-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, PCC

    Reduction: NaBH4, LiAlH4

    Substitution: Grignard reagents (RMgX)

Major Products Formed:

Scientific Research Applications

1-Methylcyclohex-2-ene-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methylcyclohex-2-ene-1-carbaldehyde largely depends on its functional groups. The aldehyde group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products. The compound’s reactivity is influenced by the electron-donating effect of the methyl group, which stabilizes the intermediate species formed during reactions .

Comparison with Similar Compounds

Key Observations:

Positional Effects of Substituents: The position of the methyl group (e.g., C1 vs. C2) and the double bond (C1–C2 vs. C2–C3) significantly alters reactivity.

Functional Group Diversity :

  • Carboxylic acid derivatives (e.g., ) exhibit higher polarity and lower volatility compared to aldehydes.
  • Oxime formation () improves stability against oxidation, a critical feature for storage and handling.

Steric and Electronic Effects :

  • Bulky substituents, such as the propenyl group in , introduce steric hindrance, reducing reaction rates in crowded environments.
  • Electron-withdrawing groups (e.g., Cl in ) increase the electrophilicity of the aldehyde, favoring nucleophilic additions.

Notes

  • The closest analog is 2-Methylcyclohex-1-ene-1-carbaldehyde , which differs in substituent position. Positional isomerism profoundly impacts chemical behavior.
  • Data Limitations : Melting points, boiling points, and spectroscopic data (e.g., NMR, IR) for the target compound are absent in the evidence, necessitating further experimental characterization.

Q & A

Q. How can isotopic labeling (e.g., 13C^{13}C-aldehyde) elucidate mechanistic pathways in oxidation reactions?

  • Methodological Answer : Synthesize 13C^{13}C-labeled aldehyde via 13CH3I^{13}CH_3I alkylation followed by oxidation. Track isotopic distribution in products via LC-MS/MS. Compare 13C^{13}C NMR chemical shifts to identify intermediates (e.g., carbonyl oxides) .

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